molecular formula C12H16FNO B2801888 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine CAS No. 1252499-28-7

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine

Cat. No.: B2801888
CAS No.: 1252499-28-7
M. Wt: 209.264
InChI Key: DELPCRJDHVFEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is an organic compound with the molecular formula C12H16FNO. It is a morpholine derivative where the morpholine ring is substituted with a 2-fluorophenylmethyl group and a methyl group.

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine has several scientific research applications:

Mechanism of Action

The compound is known to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)methyl]-3-methylmorpholine
  • 4-[(2-Bromophenyl)methyl]-3-methylmorpholine
  • 4-[(2-Methylphenyl)methyl]-3-methylmorpholine

Uniqueness

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELPCRJDHVFEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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